molecular formula C17H15NO2 B368670 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 301193-61-3

6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B368670
CAS No.: 301193-61-3
M. Wt: 265.31g/mol
InChI Key: ULWQBQVAGWCOIE-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is an organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylphenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzoxazine compounds.

Scientific Research Applications

6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethyl-2-(4-methylphenyl)-4H-chromen-4-one: Similar in structure but with a chromen ring instead of a benzoxazine ring.

    6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: Contains a quinoline ring and a carboxylic acid group, differing in functional groups and ring structure.

Uniqueness

6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6,8-dimethyl-2-(4-methylphenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10-4-6-13(7-5-10)16-18-15-12(3)8-11(2)9-14(15)17(19)20-16/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWQBQVAGWCOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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